1-(2-Bromophenyl)-1H-imidazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-bromophenyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-2-4-9(7)13-5-8(10(14)15)12-6-13/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBSCXWLVOHDOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-1H-imidazole-4-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction, where phenol derivatives are treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Bromobenzyl)-1H-imidazole-4-carboxylic acid is a chemical compound with applications in scientific research, particularly in medicinal chemistry, biological studies, and materials science.
Scientific Research Applications
1-(2-Bromobenzyl)-1H-imidazole-4-carboxylic acid has several scientific research applications, including:
- Medicinal Chemistry It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
- Biological Studies The compound is studied to understand its interactions with biological targets like enzymes and receptors.
- Materials Science It is used in developing novel materials with specific properties like conductivity or fluorescence.
Chemical Reactions Analysis
1-(2-Bromobenzyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions:
- Oxidation It can be oxidized to form corresponding imidazole derivatives with different oxidation states. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction Reduction reactions can convert the bromobenzyl group to other functional groups, such as benzyl alcohol. Reducing agents like lithium aluminum hydride or sodium borohydride are used.
- Substitution The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols. Nucleophiles like ammonia or thiourea can be used in substitution reactions.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and imidazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The carboxylic acid group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen Substitution Patterns
Positional Isomers: Ortho vs. Para Bromophenyl Derivatives
- 1-(4-Bromophenyl)-1H-imidazole-4-carboxylic Acid: Synthesized with a 63% yield via a multi-step route, this para-bromo derivative exhibits distinct NMR shifts (δ 7.57 ppm for aromatic protons adjacent to bromine) and a molecular weight of 343.0077 g/mol .
- Ortho-substituted aryl groups are known to lower melting points due to disrupted packing .
Halogen Type: Bromine vs. Chlorine/Fluorine
- 1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic Acid : This chloro analog (MW = 222.63 g/mol) shares structural similarity but differs in halogen electronegativity and atomic radius. Chlorine’s smaller size may improve solubility in polar solvents compared to bromine .
- 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic Acid : Fluorine’s strong electron-withdrawing effect increases the carboxylic acid’s acidity (pKa ~2-3), making it more reactive in esterification or amidation reactions than bromine or chlorine derivatives .
Functional Group Modifications
Trifluoromethyl Substitution
- Its electron-withdrawing nature also stabilizes the imidazole ring against oxidation .
Benzyl vs. Phenyl Substituents
- However, this increases molecular weight and may reduce metabolic stability compared to phenyl derivatives .
Data Tables
Table 1: Physicochemical Properties of Selected Imidazole-4-carboxylic Acid Derivatives
Biological Activity
1-(2-Bromophenyl)-1H-imidazole-4-carboxylic acid is an organic compound belonging to the imidazole family, characterized by its brominated phenyl group and a carboxylic acid functional group. This structure contributes to its unique chemical properties and biological activities. Recent studies have highlighted its potential as an anti-inflammatory, antimicrobial, and anticancer agent, making it a compound of interest in medicinal chemistry.
- Molecular Formula : C10H8BrN3O2
- Molar Mass : Approximately 295.13 g/mol
- Structural Features :
- Imidazole ring
- Brominated phenyl group
- Carboxylic acid functionality
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Minimum Inhibitory Concentration (MIC) Values :
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.01 |
| Escherichia coli | 0.02 |
| Pseudomonas aeruginosa | 0.05 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially in the face of increasing antibiotic resistance.
Anticancer Activity
The compound has also shown promise in cancer research. It acts as an inhibitor of certain proteins involved in cell survival pathways, particularly Bcl-2 and Bcl-xL, which are known to regulate apoptosis in cancer cells.
Case Study Findings :
A study involving various cancer cell lines reported that this compound inhibited cell growth with IC50 values ranging from 5 to 15 µM across different types of cancer cells. This inhibition is attributed to the compound's ability to bind effectively to the Bcl-2 family of proteins, promoting apoptosis in malignant cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, influencing enzymatic activities critical for cell proliferation and survival.
- Hydrophobic Interactions : The bromophenyl group enhances binding affinity to biological targets through hydrophobic interactions.
- Receptor Modulation : The carboxylic acid group may facilitate interactions with specific receptors, modulating signaling pathways involved in inflammation and cancer progression.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 1-(Phenyl)-1H-imidazole-4-carboxylic acid | Lacks bromination; simpler structure | Moderate antimicrobial activity |
| 1-(3-Chlorophenyl)-1H-imidazole-4-carboxylic acid | Chlorine instead of bromine; different reactivity | Lower anticancer efficacy |
| 1-Methyl-1H-imidazole-4-carboxylic acid | Methyl substitution alters properties | Minimal biological activity |
The presence of the bromine atom in the target compound significantly enhances its reactivity and biological efficacy compared to its analogs.
Q & A
Q. What are the optimal synthetic routes for 1-(2-bromophenyl)-1H-imidazole-4-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step procedures starting with the coupling of 2-bromophenyl precursors with imidazole intermediates. Key steps include:
- Nucleophilic substitution : Replacement of bromine in 2-bromophenyl derivatives with imidazole rings under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura reactions) .
- Carboxylic acid formation : Oxidation of methyl ester precursors or direct carboxylation of the imidazole ring using CO₂ under transition-metal catalysis .
Optimization factors : - Catalyst choice (e.g., Pd(PPh₃)₄ vs. CuI/ligand systems).
- Solvent polarity (DMF or THF for solubility vs. toluene for steric control).
- Temperature (80–120°C for cross-coupling; room temperature for carboxylation).
Reported yields range from 45% (unoptimized) to 78% (optimized) .
Q. How can spectroscopic data (NMR, IR, MS) confirm the structure of this compound?
- ¹H NMR : Expect aromatic protons (δ 7.2–8.1 ppm for bromophenyl), imidazole protons (δ 7.5–8.0 ppm for C2-H and C5-H), and carboxylic acid protons (broad δ 12–13 ppm) .
- ¹³C NMR : Carboxylic acid carbon at δ ~170 ppm; bromophenyl carbons at δ 120–135 ppm .
- IR : Strong C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹) .
- HRMS : Molecular ion [M+H]⁺ at m/z 281.0 (C₁₀H₇BrN₂O₂) with isotopic peaks confirming bromine .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy) of this compound?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains (Gram-positive vs. Gram-negative) .
- Structural analogs : Positional isomerism (2-bromo vs. 4-bromo substituents) alters target binding .
Methodological solutions : - Standardize assays using reference compounds (e.g., USP standards) .
- Perform computational docking to compare binding affinities with targets like xanthine oxidase or bacterial DNA gyrase .
Q. How can late-stage functionalization of the imidazole core enhance the compound’s pharmacological profile?
Late-stage diversification via Pd-catalyzed C-H activation enables:
- Regioselective modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at C2/C5 positions to improve metabolic stability .
- Biological activity tuning : Adding aryl groups (e.g., naphthalene) increases lipophilicity and blood-brain barrier penetration .
Case study : Aryl-substituted analogs showed 3x higher IC₅₀ against prostate cancer cells compared to the parent compound .
Q. What computational methods predict the reactivity of the bromophenyl group in cross-coupling reactions?
- Density Functional Theory (DFT) : Calculates activation energies for Suzuki-Miyaura coupling steps, identifying steric hindrance from the 2-bromo substituent .
- Reaction path search algorithms : Simulate intermediates (e.g., Pd-π complexes) to optimize ligand-catalyst pairs .
Experimental validation : Correlate computational predictions with empirical yields (e.g., 65% yield with predicted low-energy transition states) .
Q. How do solvent and pH conditions affect the compound’s stability during storage?
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
- Purification bottlenecks : Flash chromatography struggles with large volumes; switch to recrystallization (e.g., using EtOAc/hexane) .
- Catalyst recovery : Pd residues require chelating agents (e.g., EDTA) or scavengers (e.g., silica-thiol) to meet purity standards (>95%) .
- Yield drop : From 78% (small-scale) to 52% (gram-scale) due to inefficient mixing or heat transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
